REACTION_CXSMILES
|
[C:1](OC(NCC(O)=O)=O)([CH3:4])([CH3:3])C.Cl.C(N=C=N[CH2:19][CH2:20][CH2:21]N(C)C)C.O[C:26]1[C:34]2N=NN[C:30]=2[CH:29]=[CH:28][CH:27]=1.[CH3:35][N:36](C)[CH:37]=[O:38]>C(OCC)(=O)C>[C:26]1([C:3]2[CH:1]=[CH:4][CH:21]=[CH:20][C:19]=2[C:37]([NH:36][CH3:35])=[O:38])[CH:34]=[CH:30][CH:29]=[CH:28][CH:27]=1 |f:1.2|
|
Name
|
3-methoxy-4-[2-[3-(tert-butoxycarbonyl)aminoprop-1-yl]oxybenzoyl]amino-N-[2-(4-aminobut-1-yl)oxy-4-methyl]phenyl-N-methylbenzamide
|
Quantity
|
365 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
111 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NCC(=O)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
132 mg
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N=C=NCCCN(C)C
|
Name
|
|
Quantity
|
93.2 mg
|
Type
|
reactant
|
Smiles
|
OC1=CC=CC=2NN=NC21
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at ambient temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the solution was washed successively with saturated aqueous sodium hydrogen carbonate, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an amorphous
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel column chromatography (1% methanol in chloroform)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=C(C(=O)NC)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 320 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |